1-Fluorosiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorosiline is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a fluorine atom bonded to a silicon atom. This compound is of significant interest in various fields of chemistry and industry due to its unique properties and reactivity.
Preparation Methods
1-Fluorosiline can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrafluoride with hydrogen gas. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained: [ \text{SiF}_4 + \text{H}_2 \rightarrow \text{SiH}_2\text{F}_2 + 2\text{HF} ]
Another method involves the fluorination of dichlorosilane using antimony trifluoride: [ 3\text{SiH}_2\text{Cl}_2 + 2\text{SbF}_3 \rightarrow 3\text{SiH}_2\text{F}_2 + 2\text{SbCl}_3 ]
These reactions are typically conducted in a controlled environment to prevent unwanted side reactions and to ensure high yields of this compound .
Chemical Reactions Analysis
1-Fluorosiline undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide and hydrogen fluoride.
Reduction: It can be reduced to form silane and hydrogen fluoride.
Substitution: The fluorine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Fluorosiline has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It is used in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical diagnostics.
Industry: It is used in the production of high-performance materials, such as fluorosilicone rubber, which is known for its exceptional chemical resistance
Mechanism of Action
The mechanism of action of 1-Fluorosiline involves its interaction with various molecular targets. The fluorine atom in this compound is highly electronegative, which makes the compound reactive towards nucleophiles. This reactivity allows this compound to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The specific pathways and molecular targets involved depend on the context in which this compound is used .
Comparison with Similar Compounds
1-Fluorosiline can be compared with other similar compounds, such as difluorosilane and trifluorosilane. These compounds share similar structural features but differ in the number of fluorine atoms bonded to the silicon atom. For example:
Difluorosilane (SiH2F2): Contains two fluorine atoms bonded to silicon.
Trifluorosilane (SiHF3): Contains three fluorine atoms bonded to silicon.
The unique aspect of this compound is its single fluorine atom, which imparts distinct reactivity and properties compared to its difluoro and trifluoro counterparts .
Properties
CAS No. |
110851-72-4 |
---|---|
Molecular Formula |
C5H5FSi |
Molecular Weight |
112.18 g/mol |
IUPAC Name |
1-fluorosiline |
InChI |
InChI=1S/C5H5FSi/c6-7-4-2-1-3-5-7/h1-5H |
InChI Key |
LUHFFTDAZCIHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[Si](C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.